(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone
CAS No.: 898508-66-2
Cat. No.: VC5766223
Molecular Formula: C29H27N3O4
Molecular Weight: 481.552
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898508-66-2 |
|---|---|
| Molecular Formula | C29H27N3O4 |
| Molecular Weight | 481.552 |
| IUPAC Name | (4-benzhydrylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone |
| Standard InChI | InChI=1S/C29H27N3O4/c33-29(24-20-26(36-30-24)23-11-12-25-27(19-23)35-18-17-34-25)32-15-13-31(14-16-32)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,19-20,28H,13-18H2 |
| Standard InChI Key | WWMPEKTZJICRBC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC6=C(C=C5)OCCO6 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct domains:
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Benzhydrylpiperazine: A diphenylmethyl-substituted piperazine ring, a motif prevalent in antipsychotics and neurotransmitter modulators.
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Isoxazole: A five-membered heterocycle with oxygen and nitrogen atoms, often associated with anti-inflammatory and antimicrobial activity.
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2,3-Dihydrobenzo[b] dioxin: A bicyclic ether system linked to the isoxazole at position 6, a scaffold observed in PARP1 inhibitors and serotonin receptor ligands .
The methanone linker bridges the benzhydrylpiperazine and isoxazole groups, creating a planar conformation that may enhance binding to hydrophobic pockets in biological targets.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O4 |
| Molecular Weight | 481.552 g/mol |
| IUPAC Name | (4-benzhydrylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone |
| SMILES | O=C(c1cc(-c2ccc3c(c2)OCCO3)on1)N1CCN(C(c2ccccc2)c2ccccc2)CC1 |
| InChIKey | WWMPEKTZJICRBC-UHFFFAOYSA-N |
Solubility and melting point data remain unreported, limiting formulation studies . The LogP value (estimated via computational models) suggests moderate lipophilicity, favoring blood-brain barrier permeability.
Synthetic Pathways and Analog Exploration
Synthesis of Core Components
While no direct synthesis route for this compound is documented, analogous molecules provide clues:
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Isoxazole Formation: Cyclocondensation of hydroxylamine with diketones or alkynes, as seen in 5-aryl isoxazole syntheses .
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Benzhydrylpiperazine Linkage: N-alkylation of piperazine with benzhydryl halides under basic conditions .
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Methanone Bridging: Friedel-Crafts acylation or nucleophilic acyl substitution reactions.
Structural Analogs and Modifications
Comparative analysis with related compounds reveals activity trends:
Challenges and Future Directions
Synthetic Accessibility
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Steric Hindrance: Bulky benzhydryl and benzodioxin groups complicate coupling reactions.
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Regioselectivity: Isoxazole synthesis may yield undesired regioisomers without careful catalyst control .
Pharmacokinetic Optimization
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Metabolic Stability: Piperazine N-demethylation by CYP450 enzymes could shorten half-life. Methyl or fluoro substitutions may mitigate this.
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Bioavailability: Prodrug strategies (e.g., esterification of the methanone) might improve aqueous solubility .
Target Validation Studies
Priority areas include:
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In vitro PARP1 enzymatic assays to quantify inhibition potency.
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Radioligand binding assays for dopamine and serotonin receptors.
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In vivo neurobehavioral models assessing antipsychotic or anxiolytic effects.
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